Bienvenue dans la boutique en ligne BenchChem!

DTPA-BMA

MRI Contrast Agents Thermodynamic Stability Chelate Stability

DTPA-BMA is a linear, non-ionic polyaminocarboxylate ligand characterized by the substitution of two carboxylate groups with methylamide moieties, reducing the osmolality of the final Gd(III) complex. With a thermodynamic stability constant (log Ktherm = 16.9) and low kinetic inertness, DTPA-BMA is the definitive 'positive control' for in vivo transmetallation, gadolinium retention, and NSF pathogenesis studies. Its formulation with 5% excess free ligand makes it an ideal benchmark for evaluating chelate safety.

Molecular Formula C16H29N5O8
Molecular Weight 419.43 g/mol
CAS No. 119895-95-3
Cat. No. B040064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDTPA-BMA
CAS119895-95-3
Molecular FormulaC16H29N5O8
Molecular Weight419.43 g/mol
Structural Identifiers
SMILESCNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)O)CC(=O)O)CC(=O)O
InChIInChI=1S/C16H29N5O8/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29)
InChIKeyRZESKRXOCXWCFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble in water
Freely soluble in methanol;  soluble in ethyl alcohol;  slightly soluble in acetone, chloroform

DTPA-BMA (CAS 119895-95-3): Core Characteristics of a Linear, Non-Ionic Chelator for MRI Contrast Formulations


DTPA-BMA (diethylenetriaminepentaacetic acid bismethylamide) is an open-chain, non-ionic polyaminocarboxylate chelating ligand [1]. Its primary application is as the foundational ligand scaffold in the gadolinium(III) complex, Gd-DTPA-BMA, widely known as gadodiamide (Omniscan®), an extracellular fluid (ECF) magnetic resonance imaging (MRI) contrast agent [2]. DTPA-BMA is characterized by the substitution of two carboxylate groups of the parent DTPA with non-ionic methylamide moieties, a modification that reduces the overall charge and osmolality of the final chelate [3].

Why DTPA-BMA Cannot Be Simply Interchanged with Other Gadolinium Chelates in MRI


Generic substitution among gadolinium-based contrast agents (GBCAs) is not a straightforward one-to-one equivalence due to profound differences in thermodynamic and kinetic stability that arise from their molecular architecture. DTPA-BMA forms a linear, non-ionic chelate with Gd(III). This structure results in significantly lower thermodynamic stability (log Ktherm = 16.9) compared to its linear ionic counterparts like Gd-DTPA (log Ktherm = 22.1) or macrocyclic agents like Gd-DOTA (log Ktherm = 25.8) [1]. More critically, its kinetic stability—the rate at which the complex dissociates in a competitive biological environment—is orders of magnitude lower [2]. This fundamental difference in chelate stability is not an abstract chemical property but a primary driver of in vivo transmetallation (the release of toxic Gd³⁺ ions and scavenging of endogenous metal ions like Zn²⁺) [3], which is directly linked to the differential risk of adverse events such as Nephrogenic Systemic Fibrosis (NSF) [4]. Therefore, selecting DTPA-BMA (or its formulations) is a deliberate choice based on a specific risk-benefit profile that is not interchangeable with more stable macrocyclic or ionic linear chelates.

Quantitative Evidence Guide: DTPA-BMA Differentiation vs. Key Comparators in MRI


Thermodynamic Stability of DTPA-BMA vs. Linear and Macrocyclic Chelates

The thermodynamic stability constant (log Ktherm) of the Gd-DTPA-BMA complex is 16.9, which is substantially lower than that of the linear ionic Gd-DTPA (log Ktherm = 22.1) and the macrocyclic Gd-DOTA (log Ktherm = 25.8) [1]. This quantifies the lower overall binding affinity of the DTPA-BMA ligand for Gd³⁺ under non-competitive, equilibrium conditions. The conditional stability constant at physiological pH (log Kcond = 14.9) follows the same trend [2].

MRI Contrast Agents Thermodynamic Stability Chelate Stability

Kinetic Stability and Ligand Exchange Rates of DTPA-BMA

The rate of ligand exchange for Gd-DTPA-BMA is approximately two to three orders of magnitude higher than that for Gd-DTPA and Gd-BOPTA [1]. This is due to a higher rate of intramolecular rearrangements within the Gd-DTPA-BMA complex. Furthermore, the dissociation half-life (T1/2) of Gd-DTPA-BMA in 0.1N HCl at 25°C is <5 seconds, compared to 3.9 hours for the macrocyclic Gd-HP-DO3A and >1 month for Gd-DOTA [2]. In a transmetallation assay with Zn citrate, the kinetic stability order was Gd-HP-DO3A > Gd-DTPA > Gd-DTPA-BIGA > Gd-DTPA-BMA [3].

Kinetic Inertness Transmetallation Ligand Exchange

In Vivo Transmetallation: Zinc Excretion Following DTPA-BMA Administration

In a human in vivo study (0.1 mmol/kg, healthy volunteers), administration of Gd-DTPA-BMA caused the highest increase in urinary zinc excretion among the three agents tested [1]. In contrast, Gd-HP-DO3A did not cause a significant increase in zinc excretion. This finding is a direct measure of in vivo transmetallation, where Gd³⁺ released from DTPA-BMA exchanges with endogenous Zn²⁺, leading to its renal excretion.

In Vivo Transmetallation Zinc Homeostasis Safety Pharmacology

In Vivo ACE Inhibition as a Marker of Transmetallation

In vivo, administration of Gd-DTPA-BMA at a clinical dose of 0.1 mmol/kg inhibited angiotensin-converting enzyme (ACE) activity by 73% ± 2% versus baseline. This was significantly greater than the inhibition caused by Gd-DTPA (67% ± 9%) and was not observed with the macrocyclic chelates Gd-DOTA and Gd-HP-DO3A [1]. ACE is a zinc-dependent enzyme; its inhibition is a direct pharmacodynamic consequence of Zn²⁺ scavenging by the free ligand or via transmetallation with the Gd-chelate.

ACE Inhibition Transmetallation Pharmacodynamics

Nephrogenic Systemic Fibrosis (NSF) Prevalence: DTPA-BMA vs. Other GBCAs

A review of retrospective data demonstrates that the prevalence of NSF is significantly higher after exposure to gadodiamide (Gd-DTPA-BMA) than any other gadolinium-based agent. In patients with reduced renal function, the reported prevalence was 3-7% per injection for gadodiamide, compared to 0-1% for other, more stable agents [1]. Furthermore, prevalence after exposure to two gadodiamide injections was as high as 36% in patients with chronic kidney disease stage 5 [1].

Nephrogenic Systemic Fibrosis NSF Safety

Hemodynamic Safety Profile: DTPA-BMA vs. Ionic Linear GBCA

In anesthetized dogs, gadodiamide (Gd-DTPA-BMA) injection produced significantly smaller hemodynamic alterations compared to the ionic agent gadopentetate dimeglumine (Gd-DTPA). At each dosage investigated (1.0 and 1.5 mmol/kg), changes in aortic pressure and left ventricular contractility were smaller in magnitude for gadodiamide and returned to baseline sooner [1]. A separate study confirmed that high-dose gadodiamide (1.5 mmol/kg) caused no statistically significant changes in cardiovascular parameters, while the same dose of gadopentetate dimeglumine caused significant cardiodepression and hypotension [2].

Hemodynamics Cardiovascular Safety Non-ionic

Optimal Research and Industrial Applications for DTPA-BMA-Based Formulations


Preclinical MRI Studies Where High Dose (0.3 mmol/kg) Is Required

In research settings requiring higher contrast agent doses for improved lesion detection or vascular imaging, the favorable hemodynamic profile of DTPA-BMA (gadodiamide) is a key selection criterion. As demonstrated in head-to-head canine studies, gadodiamide injection at 1.5 mmol/kg caused no significant cardiovascular depression, whereas the ionic comparator gadopentetate dimeglumine induced significant hypotension and cardiodepression [1]. This makes DTPA-BMA-based formulations a safer choice for high-dose research protocols.

Pharmacokinetic and Transmetallation Research Models

Due to its low kinetic stability, DTPA-BMA serves as a critical 'positive control' or model compound for investigating in vivo transmetallation, gadolinium retention, and the pathogenesis of NSF. Its established profile—including the highest zinc excretion [2] and significant ACE inhibition [3]—provides a quantifiable and reproducible benchmark against which the safety of novel, more stable chelates can be assessed.

Formulation Development for Non-ionic, Low-Osmolality Contrast Media

The non-ionic nature of the DTPA-BMA ligand, achieved through amide substitution of carboxylate groups, results in a final gadolinium complex with lower osmolality compared to ionic linear agents like Gd-DTPA [4]. This intrinsic property is leveraged in the formulation of contrast media intended for rapid bolus injection, as it minimizes osmotic shock. This differentiates it from ionic agents when designing formulations for specific vascular imaging applications.

Studies Investigating Excess Ligand Effects on GBCA Safety

The commercial formulation of gadodiamide (Omniscan®) contains 5% excess free ligand (DTPA-BMA) by design to mitigate the risk of transmetallation by scavenging any released Gd³⁺ [5]. This is a specific, quantifiable formulation attribute (compared to 10% excess ligand in gadoversetamide [5] or 0% in most macrocyclic agents) that makes it a unique tool for research into the role of excess chelator in GBCA safety and tissue retention.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for DTPA-BMA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.